molecular formula C18H22N2O3S B11173974 N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B11173974
M. Wt: 346.4 g/mol
InChI Key: VGVWIOWQYRFSFM-UHFFFAOYSA-N
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Description

N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 2-(butan-2-yl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfonyl chloride to yield the final product. The reaction conditions usually involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, resulting in higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halides or alkoxides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide is unique due to the presence of the butan-2-yl group, which imparts distinct physicochemical properties compared to other sulfonamides. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[4-[(2-butan-2-ylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H22N2O3S/c1-4-13(2)17-7-5-6-8-18(17)20-24(22,23)16-11-9-15(10-12-16)19-14(3)21/h5-13,20H,4H2,1-3H3,(H,19,21)

InChI Key

VGVWIOWQYRFSFM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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